5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

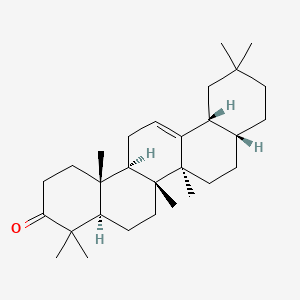

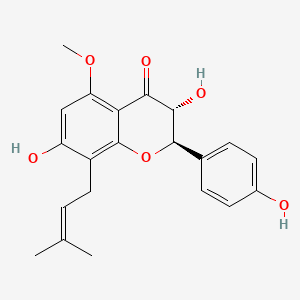

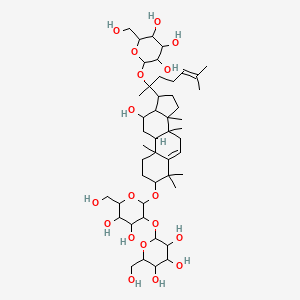

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a phenoxyacetyl group at the N2 position, and a succinate ester at the 3’-hydroxyl position. These modifications make it a valuable intermediate in the preparation of DNA and RNA sequences for various research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate typically involves multiple steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyguanosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

Protection of the N2 Position: The N2 position is protected by reacting the intermediate with phenoxyacetic anhydride in the presence of a base like triethylamine.

Formation of the 3’-O-Succinate Ester: The final step involves the esterification of the 3’-hydroxyl group with succinic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Detritylation: The removal of the 4,4’-dimethoxytrityl group is a common reaction, typically achieved using acidic conditions such as dichloroacetic acid.

Deprotection of N2 Position: The phenoxyacetyl group can be removed under basic conditions, often using ammonia or methylamine.

Ester Hydrolysis: The succinate ester can be hydrolyzed to yield the free 3’-hydroxyl group using mild acidic or basic conditions.

Common Reagents and Conditions

Acidic Reagents: Dichloroacetic acid, trichloroacetic acid for detritylation.

Basic Reagents: Ammonia, methylamine for deprotection of the N2 position.

Catalysts: Dimethylaminopyridine (DMAP) for esterification reactions.

Major Products

Detritylation: Yields the free 5’-hydroxyl group and 4,4’-dimethoxytrityl carbocation.

Deprotection: Yields the free N2 position.

Ester Hydrolysis: Yields the free 3’-hydroxyl group.

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate is widely used in the field of oligonucleotide synthesis. Its applications include:

DNA and RNA Synthesis: Used as a building block in the automated synthesis of oligonucleotides.

Antisense and siRNA Research: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.

Therapeutic Applications: Investigated for use in therapeutic oligonucleotides targeting specific genetic sequences.

Diagnostic Tools: Employed in the creation of probes and primers for diagnostic assays.

Mechanism of Action

The primary mechanism of action for 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate involves its incorporation into oligonucleotides. The protecting groups are sequentially removed during the synthesis process, allowing for the formation of phosphodiester bonds between nucleotides. This compound does not have a direct biological target but serves as a crucial intermediate in the synthesis of biologically active oligonucleotides .

Comparison with Similar Compounds

Similar Compounds

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine: Lacks the N2-phenoxyacetyl and 3’-O-succinate modifications.

5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Similar but with an isobutyryl group at the N2 position.

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: A thymidine analog with similar protecting groups.

Uniqueness

The unique combination of protecting groups in 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate provides enhanced stability and specificity during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high fidelity and efficiency .

Properties

IUPAC Name |

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-oxo-2-[(2-phenoxyacetyl)amino]-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H41N5O11/c1-54-30-17-13-28(14-18-30)43(27-9-5-3-6-10-27,29-15-19-31(55-2)20-16-29)57-24-34-33(59-38(52)22-21-37(50)51)23-36(58-34)48-26-44-39-40(48)46-42(47-41(39)53)45-35(49)25-56-32-11-7-4-8-12-32/h3-20,26,33-34,36H,21-25H2,1-2H3,(H,50,51)(H2,45,46,47,49,53)/t33-,34+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDOBMBTBULGR-GABYNLOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H41N5O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)